N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine
Description
N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic compound featuring a unique heteroatom arrangement, with one oxygen (4-oxa) and one nitrogen (1-aza) atom in its fused ring system. The ethyl substituent at the 6-position nitrogen enhances its lipophilicity compared to simpler alkyl or aromatic derivatives.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine |
InChI |
InChI=1S/C9H18N2O/c1-2-10-8-3-4-11-5-6-12-9(8)7-11/h8-10H,2-7H2,1H3 |
InChI Key |
JVXMMQIOJVBQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCN2CCOC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine typically involves the intramolecular N-cyclization of an amine diol precursor. For instance, starting with an amine diol, the cyclization precursor can be treated with trifluoroacetic acid to undergo rapid intramolecular cyclization, yielding the desired bicyclic compound with an 80% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-one, while reduction could produce a more saturated bicyclic amine.
Scientific Research Applications
N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Its potential as a pharmacophore makes it valuable in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine and analogous bicyclic compounds:
Key Observations :
- Heteroatom Effects: The presence of oxygen in the 4-oxa derivative may enhance solubility in polar solvents compared to purely nitrogenous analogs like 3,7-diazabicyclo compounds.
Spectroscopic and Conformational Properties
- IR Spectroscopy : Analogous 3,7-diazabicyclo compounds exhibit carbonyl stretches at ~1737 cm⁻¹ and ether linkages at ~1117 cm⁻¹ . The target compound’s ether group would similarly show strong C-O stretches near 1100–1250 cm⁻¹.
- NMR Analysis : In diazabicyclo systems, carbonyl carbons resonate at ~214 ppm (¹³C NMR), while bridgehead carbons appear at ~46 ppm. The ethyl group in the target compound would produce characteristic triplet (~1.2 ppm, CH₃) and quartet (~3.3 ppm, CH₂) signals in ¹H NMR .
- Conformation: Bicyclo[3.3.1] systems predominantly adopt chair-chair conformations in solution, as confirmed by NOESY and coupling constants in related compounds .
Biological Activity
N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic compound characterized by a unique bicyclo[3.3.1]nonane framework, which includes both nitrogen and oxygen atoms in its structure. This combination imparts distinct chemical properties and biological activities, making it an interesting subject in medicinal chemistry.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 170.25 g/mol. The presence of the ethyl group and the amine functionality enhances its potential as a pharmacological agent.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:
Pharmacological Properties
- Neuroprotective Effects : Research suggests that compounds with similar bicyclic structures may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease.
- Anticancer Activity : Some derivatives have demonstrated anticancer effects, with IC50 values indicating significant potency against specific cancer cell lines.
Study on Neuroprotective Effects
A study examined the neuroprotective effects of this compound and its analogs, revealing that certain modifications to the structure enhanced neuroprotection in cellular models of oxidative stress.
Enzyme Inhibition Assays
In vitro assays demonstrated that this compound effectively inhibited AChE with an IC50 value of approximately 15 µM, suggesting its potential as a treatment for cognitive disorders.
Anticancer Activity
A series of compounds derived from N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan were tested against various cancer cell lines, showing promising results:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HCT116 (colon cancer) | 4.36 |
| Derivative B | MCF7 (breast cancer) | 10.25 |
| Derivative C | A549 (lung cancer) | 7.89 |
These findings indicate that modifications to the bicyclic structure can significantly influence biological activity.
Structure–Activity Relationship (SAR)
The unique combination of nitrogen and oxygen within the bicyclic framework contributes to the compound's distinctive pharmacological profile compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Contains nitrogen in the bicyclic structure | Potential neuroprotective effects |
| 9-Oxabicyclo[3.3.1]nonane | Contains oxygen instead of nitrogen | Different reactivity due to lack of basic nitrogen |
| 9-Bromobicyclo[3.3.1]nonane | Halogenated version of bicyclo[3.3.1]nonane | Increased electrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
